molecular formula C12H17NO2 B6025662 N,N-dimethyl-2-(2-methylphenoxy)propanamide

N,N-dimethyl-2-(2-methylphenoxy)propanamide

Cat. No.: B6025662
M. Wt: 207.27 g/mol
InChI Key: BEACDODAXWJCIQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-methylphenoxy)propanamide is an organic compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a dimethylamino group and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropionyl chloride to form 2-(2-methylphenoxy)-2-methylpropionyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N,N-dimethyl-2-(2-methylphenoxy)propanamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-2-(2-chlorophenoxy)propanamide
  • N,N-dimethyl-2-(2-fluorophenoxy)propanamide
  • N,N-dimethyl-2-(2-bromophenoxy)propanamide

Comparison: N,N-dimethyl-2-(2-methylphenoxy)propanamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interactions compared to its halogenated analogs. The methyl group can enhance hydrophobic interactions and potentially alter the compound’s biological activity.

Properties

IUPAC Name

N,N-dimethyl-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-5-6-8-11(9)15-10(2)12(14)13(3)4/h5-8,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEACDODAXWJCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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